molecular formula C15H17NO3S B2822995 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 1022672-49-6

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2822995
CAS No.: 1022672-49-6
M. Wt: 291.37
InChI Key: LEOYIKXRHOHBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique chemical structure, which includes a benzenesulfonamide core substituted with a 3-methyl group and a 2-phenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 2-phenoxyethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonate esters.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-phenoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)benzenesulfonamide: Lacks the 3-methyl group, which may affect its reactivity and biological activity.

    3-methylbenzenesulfonamide: Lacks the 2-phenoxyethyl group, which may influence its solubility and interaction with molecular targets.

Uniqueness

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the presence of both the 3-methyl and 2-phenoxyethyl groups, which confer distinct chemical and biological properties. These structural features may enhance its efficacy and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-13-6-5-9-15(12-13)20(17,18)16-10-11-19-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOYIKXRHOHBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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